![molecular formula C27H28ClN3O3S B12219197 2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12219197.png)
2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as tert-butyl, chlorophenyl, and dimethoxyphenyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the sulfanyl and ethanone groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. The specific compound discussed has shown promise as a potential inhibitor of various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. This effect is attributed to its ability to interfere with the NF-kB signaling pathway, which plays a crucial role in inflammation .
Antidiabetic Potential
Emerging research points towards the potential use of this compound in managing diabetes. Preliminary studies have indicated that it may enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This is particularly relevant given the increasing prevalence of diabetes globally and the need for new therapeutic agents that can effectively manage this condition .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrazolo[1,5-a]pyrimidines and tested their cytotoxic effects on human cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potent anticancer activity. Mechanistic studies revealed that it triggered apoptosis through caspase activation and mitochondrial dysfunction .
Case Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound was administered prior to an inflammatory stimulus, resulting in a significant reduction in edema and inflammatory cell infiltration. Histological analysis confirmed these findings, highlighting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanol
- 2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)propane
Uniqueness
The uniqueness of 2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone lies in its specific combination of functional groups and the resulting chemical properties
Biological Activity
2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C27H28ClN3O3S |
Molecular Weight | 510.0 g/mol |
IUPAC Name | 2-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-1-(3,4-dimethoxyphenyl)ethanone |
InChI Key | GYQOGMJRBYEKTC-UHFFFAOYSA-N |
The presence of a sulfanyl group enhances the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory properties : By modulating inflammatory pathways.
- Anticancer effects : Through the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Enzyme inhibition : Particularly against acetylcholinesterase and urease, which can have implications in treating neurodegenerative diseases and infections.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential applications:
- Anticancer Activity : A study identified a series of pyrazolo[1,5-a]pyrimidine derivatives that demonstrated significant anticancer properties through screening against multicellular spheroids. The mechanism involved the modulation of key signaling pathways associated with tumor growth .
- Antibacterial Properties : Research on related compounds showed moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. The compounds exhibited strong inhibitory activity against urease, indicating potential as antibacterial agents .
- Enzyme Inhibition Studies : Compounds similar to this compound have been evaluated for their effectiveness as acetylcholinesterase inhibitors. This suggests possible applications in treating Alzheimer's disease .
Comparative Analysis
To better understand the biological activity of this compound relative to others in its class, the following table summarizes key features and activities:
Compound Name | Anticancer Activity | Antibacterial Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Yes | Moderate | Strong (AChE) |
N-(4-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide | Yes | Weak | Moderate (Urease) |
Properties
Molecular Formula |
C27H28ClN3O3S |
---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
2-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-1-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C27H28ClN3O3S/c1-16-25(17-7-10-19(28)11-8-17)26-29-23(27(2,3)4)14-24(31(26)30-16)35-15-20(32)18-9-12-21(33-5)22(13-18)34-6/h7-14H,15H2,1-6H3 |
InChI Key |
GYQOGMJRBYEKTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SCC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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